Adapalene-d3 Adapalene-d3 Adapalene-d3 is intended for use as an internal standard for the quantification of adapalene by GC- or LC-MS. Adapalene is a synthetic retinoid and an agonist of retinoic acid receptors (RARs; Kds = 1,100, 34, and 130 nM for RARα, RARβ, and RARγ, respectively). It inhibits growth and differentiation of sebocytes in a concentration-dependent manner in primary rat preputial cell culture. Adapalene (10 μM) completely inhibits the activity of soybean 15-lipoxygenase (15-LOX) in an enzyme assay and inhibits the 5- and 15-LOX pathways in human blood polymorphonuclear leukocytes (PMNs). It reduces the protein levels of toll-like receptor 2 (TLR2) and IL-10 in skin explants isolated from patients with acne and healthy controls in a concentration-dependent manner but increases the expression of the antigen-presenting protein CD1d in acne skin explants while decreasing it in control explants. It inhibits inflammation in rodent models of ear edema induced by arachidonic acid and carrageenan-induced paw edema. Adapalene (100 μM) also induces apoptosis and inhibits proliferation of CC-531, HT-29, and LoVo colon cancer cells and reduces tumor growth in a DLD-1 colon cancer nude mouse xenograft model in a dose-dependent manner. Formulations containing adapalene have been used in the treatment of acne vulgaris.
Labelled Adapalene. Adapalene is a topical retinoid commonly used to treat acne.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196382
InChI: InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3
SMILES: COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Molecular Formula: C28H28O3
Molecular Weight: 415.5 g/mol

Adapalene-d3

CAS No.:

Cat. No.: VC0196382

Molecular Formula: C28H28O3

Molecular Weight: 415.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Adapalene-d3 -

Molecular Formula C28H28O3
Molecular Weight 415.5 g/mol
IUPAC Name 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3
Standard InChI Key LZCDAPDGXCYOEH-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Canonical SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Appearance Solid Powder
Melting Point >300 °C

Chemical Identity and Properties

Chemical Structure and Nomenclature

Adapalene-d3 is formally known as 6-[3-(1-Adamantyl)-4-(methoxy-d3)-phenyl]-2-naphthoic acid . This systematic name highlights the position of the deuterium atoms in the methoxy group of the molecular structure. The compound retains the core structure of adapalene, featuring an adamantyl group, a naphthoic acid moiety, and a phenyl linker, with the only modification being the replacement of three hydrogen atoms with deuterium in the methoxy group.

Physical and Chemical Properties

The physical and chemical properties of adapalene-d3 are summarized in Table 1, compiled from the available search results:

PropertyValue
CAS Number1276433-89-6
Molecular FormulaC28H25D3O3
Molecular Weight415.54
Physical StateWhite Solid
Melting Point>300°C
SolubilitySlightly soluble in chloroform (with heating), slightly soluble in DMSO
Storage Temperature-20°C (Freezer)
AppearanceWhite powder

The deuterated compound exhibits similar physical properties to the parent adapalene, with a slight increase in molecular weight due to the substitution of three hydrogen atoms (atomic weight ≈1.008) with three deuterium atoms (atomic weight ≈2.014).

Structural Comparison with Adapalene

Adapalene-d3 differs from adapalene only in the isotopic composition of the methoxy group. The parent compound adapalene has a molecular formula of C28H28O3 and a molecular weight of 412.52 , while adapalene-d3 has a formula of C28H25D3O3 and a weight of 415.54 . This small difference in mass allows for discrimination between the two compounds in analytical procedures without significantly altering the chemical behavior.

Synthesis and Preparation

Challenges in Deuterium Incorporation

The synthesis of deuterated compounds presents unique challenges, including ensuring high deuterium incorporation at specific positions while maintaining the structural integrity of the compound. The search results mention that researchers have achieved techniques that showed "excellent deuterium incorporation, a broad substrate scope, and excellent functional group tolerance and selectivity" . Such methods are particularly valuable for generating libraries of deuterated compounds like adapalene-d3 for research applications.

Analytical Applications

Role as an Internal Standard

Adapalene-d3 serves as an invaluable internal standard in analytical chemistry, particularly for the quantification of adapalene in various matrices. Internal standards with deuterium labeling offer significant advantages in mass spectrometry-based analyses due to their nearly identical chemical behavior to the analyte of interest while being distinguishable by mass .

Mass Spectrometric Applications

The primary analytical technique leveraging adapalene-d3 is liquid chromatography-mass spectrometry (LC-MS). The search results indicate that "after adding deuterium atoms to the molecule, researchers can more precisely track the compound in complex biological systems through techniques such as LC-MS" . This application is particularly valuable in:

  • Pharmacokinetic studies tracking adapalene absorption, distribution, metabolism, and excretion

  • Quality control processes for adapalene-containing pharmaceutical products

  • Environmental monitoring of adapalene as a potential contaminant

  • Research investigating adapalene metabolism and degradation pathways

Enhanced Measurement Precision

The use of adapalene-d3 as an internal standard significantly enhances measurement precision in analytical determinations. According to the search results, "deuterated compounds also serve as internal standards for analytical assays, improving measurement precision when detecting adapalene in various matrices" . This improved precision is critical for applications requiring accurate quantification of adapalene at low concentrations.

Research Applications

Pharmacokinetic Investigations

A primary research application of adapalene-d3 involves tracking the pharmacokinetics of adapalene. The search results indicate that deuterium labeling is valuable "to better understand the pharmacokinetics and metabolism of adapalene" . By using adapalene-d3 as a tracer or reference standard, researchers can:

  • Determine the absorption rate and bioavailability of adapalene

  • Map the distribution of adapalene throughout biological systems

  • Identify metabolic pathways and metabolites

  • Measure elimination rates and routes

Metabolism Studies

Understanding the metabolic fate of adapalene is crucial for assessing its safety and efficacy. Adapalene-d3 enables researchers to distinguish between the parent compound and its metabolites in biological samples. The search results mention that "studies using adapalene-d3 typically aim to quantify the compound and its metabolites in biological samples, providing deeper insights into its distribution and degradation pathways" .

Drug Development Applications

In the broader context of drug development, deuterated compounds like adapalene-d3 play an important role in understanding drug properties. The search results note increasing interest "in the incorporation of deuterium atoms into patented drugs and drug candidates to enhance their metabolism and pharmacokinetic properties" . While adapalene-d3 itself is primarily an analytical tool, similar deuteration approaches could potentially be applied to develop improved versions of therapeutic compounds.

Comparison with Parent Compound

Chemical Similarities and Differences

Adapalene-d3 and adapalene share identical chemical structures except for the isotopic substitution of three hydrogen atoms with deuterium atoms in the methoxy group. This results in:

  • Nearly identical chemical reactivity and binding properties

  • Similar physical properties such as solubility and melting point

  • Identical functional group behavior and biological interactions

  • Distinct mass spectrometric profiles due to the difference in molecular weight

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